molecular formula C17H13N5O3 B2860135 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775552-15-2

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2860135
CAS RN: 1775552-15-2
M. Wt: 335.323
InChI Key: WIRZYMRECYCOIU-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is a heterocyclic compound that has been synthesized for its potential applications in various scientific fields. This compound has been studied for its unique properties and potential uses in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may interact with specific cellular targets, such as enzymes or receptors, to produce its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole have been studied in various experimental models. It has been found to exhibit potent antioxidant and anti-inflammatory properties, as well as the ability to modulate various signaling pathways in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple cellular pathways. However, the compound may also have limitations, such as potential toxicity at high concentrations or limited solubility in certain experimental conditions.

Future Directions

There are several potential future directions for research on 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole. These include further studies on its mechanisms of action, as well as its potential applications in drug discovery and development. Additionally, the compound may have potential uses in the development of new materials or in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 3-ethoxybenzohydrazide with pyridine-4-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting compound is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses in various fields, including medicinal chemistry, materials science, and biochemistry.

properties

IUPAC Name

3-(3-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-2-23-13-5-3-4-12(10-13)15-20-17(25-22-15)16-19-14(21-24-16)11-6-8-18-9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZYMRECYCOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

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